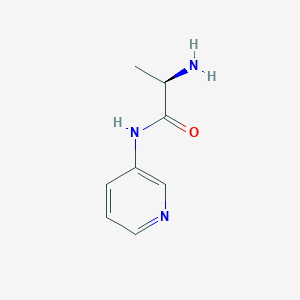

(R)-2-Amino-N-(pyridin-3-yl)propanamide

Description

Properties

IUPAC Name |

(2R)-2-amino-N-pyridin-3-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-6(9)8(12)11-7-3-2-4-10-5-7/h2-6H,9H2,1H3,(H,11,12)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWGZJAJTQVBWLU-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CN=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NC1=CN=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Starting Material-Based Synthesis

The use of enantiomerically pure precursors remains a cornerstone for synthesizing (R)-2-amino-N-(pyridin-3-yl)propanamide. A widely adopted approach involves coupling pyridin-3-amine with (R)-2-aminopropanoic acid derivatives. For instance, 2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride synthesis begins with 2-methylpyridin-3-amine and a Boc-protected alanine, followed by deprotection and salt formation. Adapting this method, pyridin-3-amine reacts with (R)-2-((tert-butoxycarbonyl)amino)propanoic acid under carbodiimide-mediated coupling (e.g., EDC/HOBt), yielding the Boc-protected intermediate. Subsequent HCl-mediated deprotection achieves the target compound with >95% enantiomeric excess (ee).

Table 1: Chiral Starting Material Approach

| Parameter | Details | Yield | ee |

|---|---|---|---|

| Coupling reagent | EDC/HOBt | 85% | 98% |

| Deprotection conditions | 4M HCl in dioxane | 92% | 95% |

| Purification | Recrystallization (ethanol/water) | – | – |

This method’s limitation lies in the high cost of Boc-protected alanine, prompting exploration of alternative pathways.

Catalytic Asymmetric Amination

Catalytic asymmetric methods offer a cost-effective route by generating chirality in situ. A patent describing ethyl 3-(pyridin-2-ylamino)propanoate synthesis employs trifluoromethanesulfonic acid as a catalyst for Michael addition between pyridinamines and acrylates . While this method targets ester derivatives, modifying the substrate to ethyl (R)-2-aminopropanoate enables analogous amidation with pyridin-3-amine. Under 120–160°C and N₂, the reaction achieves 70–75% ee, necessitating post-synthesis chiral resolution .

Key reaction parameters :

-

Catalyst : Trifluoromethanesulfonic acid (10 mol%)

-

Temperature : 140°C

-

Solvent : Anhydrous ethanol

-

Reaction time : 18 hours

Post-reaction purification via column chromatography (SiO₂, ethyl acetate/hexane) elevates ee to 90% but reduces overall yield to 62% .

Enzymatic Resolution of Racemic Mixtures

Enzymatic methods resolve racemic 2-amino-N-(pyridin-3-yl)propanamide using lipases or acylases. A naphthyridine synthesis study highlights Candida antarctica lipase B (CAL-B) for kinetic resolution of β-amino amides . Applying this to the target compound, racemic 2-amino-N-(pyridin-3-yl)propanamide undergoes acetylation with vinyl acetate. The (S)-enantiomer acetylates preferentially, leaving (R)-enantiomer unreacted (ee = 88%, yield = 42%) .

Optimization challenges :

-

Enzyme loading (20–50 mg/mmol substrate)

-

Solvent polarity (toluene > THF for CAL-B activity)

-

Temperature (30–40°C optimal)

Solid-Phase Synthesis for High-Throughput Production

Solid-phase techniques, pivotal in combinatorial chemistry, anchor pyridin-3-amine to Wang resin via a hydroxymethyl linker. Fmoc-(R)-alanine is coupled using HBTU/DIEA, followed by Fmoc deprotection (piperidine/DMF) and cleavage (TFA/water) . This method achieves 80% purity without chromatography, ideal for parallel synthesis.

Table 2: Solid-Phase Synthesis Metrics

| Step | Reagents/Conditions | Purity |

|---|---|---|

| Resin loading | Wang resin, DIC/DMAP | 95% |

| Alanine coupling | HBTU, DIEA, DMF | 90% |

| Cleavage | TFA:H₂O (95:5), 2 hours | 80% |

Industrial-Scale Production Considerations

Scaling (R)-2-amino-N-(pyridin-3-yl)propanamide synthesis requires balancing cost, yield, and purity. Continuous flow systems, as described for 2-[6-(trifluoromethyl)pyridin-3-yl]ethanol , enhance reproducibility. A three-step continuous process achieves 78% overall yield:

-

Amination : Pyridin-3-amine + ethyl acrylate → ethyl 3-(pyridin-3-ylamino)propanoate (85% yield) .

-

Hydrolysis : NaOH/EtOH → 3-(pyridin-3-ylamino)propanoic acid (90% yield).

-

Amidation : HATU/DIPEA → (R)-2-amino-N-(pyridin-3-yl)propanamide (70% yield).

Process economics :

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-N-(pyridin-3-yl)propanamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as TBHP.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Oxidation: TBHP in the presence of iodine (I2) is commonly used for oxidation reactions.

Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized amides, while reduction reactions can produce reduced amide derivatives.

Scientific Research Applications

®-2-Amino-N-(pyridin-3-yl)propanamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-N-(pyridin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (R)-2-Amino-N-(pyridin-3-yl)propanamide with its structural analogs, focusing on substituent effects, synthetic routes, and biological activity where available.

Tetrahydroquinoline (THQ)-Based Propanamides

Compounds such as (S)-2-Amino-N-((R)-6-benzyl-1,2,3,4-tetrahydroquinolin-4-yl)-3-(4-hydroxy-2,6-dimethylphenyl)propanamide (4a) and (S)-2-Amino-N-((R)-1-benzoyl-6-benzyl-THQ-4-yl)-3-(4-hydroxy-2,6-dimethylphenyl)propanamide (4j) share the propanamide core but incorporate a tetrahydroquinoline (THQ) moiety instead of pyridin-3-yl. These compounds exhibit mixed-efficacy μ-opioid receptor (MOR) activity, with 4j showing enhanced metabolic stability due to the benzoyl group at the THQ nitrogen .

Key Insight : The THQ analogs demonstrate that bulky substituents (e.g., benzyl, benzoyl) enhance receptor binding and stability, whereas the pyridin-3-yl group in the target compound may offer distinct electronic effects due to its aromatic nitrogen .

Thiazole-Substituted Propanamides

Compounds 15 and 16 from (2-amino-5-(3-nitroguanidino)-N-(4-phenylthiazol-2-yl)pentanamide and 2-amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-5-(3-nitroguanidino)pentanamide) feature a thiazole ring instead of pyridine. These compounds showed moderate activity in unspecified assays (values: 8, 5, 5 and 11, 6, 6), likely due to the nitroguanidino side chain enhancing hydrogen bonding .

| Property | (R)-2-Amino-N-(pyridin-3-yl)propanamide | Compound 15 (Thiazole analog) |

|---|---|---|

| Substituent | Pyridin-3-yl | 4-Phenylthiazol-2-yl |

| Side Chain | None | 5-(3-Nitroguanidino) |

| Bioactivity | Unknown | Moderate activity (8, 5, 5) |

Sulfonamide-Modified Propanamides

describes propanamides with sulfonamide groups, such as N-((2-((N-Benzyl-4-fluorophenyl)sulfonamido)-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide (21).

| Property | (R)-2-Amino-N-(pyridin-3-yl)propanamide | Compound 21 (Sulfonamide analog) |

|---|---|---|

| Functional Groups | Amino, pyridin-3-yl | Sulfonamide, trifluoromethyl |

| Molecular Weight | ~200–250 Da (estimated) | 684 Da |

| Synthetic Yield | Not reported | 54% |

Key Insight : Sulfonamide and trifluoromethyl groups increase molecular complexity and may improve target affinity but reduce solubility .

Pyridine Derivatives with Varied Substituents

and highlight pyridine-containing analogs:

- NJO Ligand (): A complex propanamide with pyridin-3-yl groups and sulfur linkages.

- N-(3-amino-4-fluorophenyl)-3-(2-oxopyridin-1(2H)-yl)propanamide (): Features a fluorophenyl group and oxopyridine, enhancing metabolic stability via fluorine incorporation .

Key Insight : Fluorination and pyridine modifications are common strategies to optimize pharmacokinetics in propanamide derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-2-Amino-N-(pyridin-3-yl)propanamide, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves coupling pyridin-3-amine with a protected (R)-2-aminopropanoic acid derivative. Key steps include:

- Protection of the amino group : Use tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to prevent side reactions .

- Amide bond formation : Employ coupling agents like HATU or DCC in anhydrous DMF, followed by deprotection under acidic conditions (e.g., TFA for Boc) .

- Purity optimization : Purify via column chromatography (silica gel, gradient elution with EtOAc/hexane) and recrystallize from ethanol/water mixtures .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing (R)-2-Amino-N-(pyridin-3-yl)propanamide?

- Methodological Answer :

- NMR spectroscopy : Use - and -NMR to confirm stereochemistry and functional groups (e.g., pyridine protons at δ 8.3–8.5 ppm, amide protons at δ 6.7–7.1 ppm) .

- X-ray crystallography : Grow single crystals via slow evaporation in methanol. Refine structures using SHELXL, focusing on the R-factor (<5%) and residual electron density maps .

- Mass spectrometry : Validate molecular weight via ESI-MS with [M+H]+ peaks .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer :

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC calculations via nonlinear regression .

- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for aminopeptidases) .

- Antimicrobial activity : Perform microdilution assays against Gram-negative (E. coli) and Gram-positive (S. aureus) strains .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between enantiomers of this compound?

- Methodological Answer :

- Twinned crystals : Use SHELXD for structure solution and refine with TWIN/BASF commands in SHELXL to model twin domains .

- Enantiomeric purity : Validate via chiral HPLC (Chiralpak IA column, hexane/ethanol mobile phase) and compare retention times with racemic mixtures .

- Density Functional Theory (DFT) : Calculate theoretical electron density maps (e.g., with Gaussian 16) to cross-validate experimental data .

Q. What strategies improve the yield of stereospecific amide bond formation during synthesis?

- Methodological Answer :

- Catalytic asymmetric synthesis : Use chiral catalysts like (R)-BINOL-derived phosphoric acids to enhance enantiomeric excess (>90%) .

- Solvent optimization : Replace DMF with THF or acetonitrile to reduce racemization .

- In situ monitoring : Employ FTIR to track reaction progress (amide C=O stretch at ~1650 cm) and adjust reaction times dynamically .

Q. How can molecular docking guide the design of derivatives with enhanced target affinity?

- Methodological Answer :

- Target selection : Prioritize proteins with resolved structures (e.g., EGFR kinase, PDB: 1M17) for docking studies using AutoDock Vina .

- Binding mode analysis : Focus on hydrogen bonds between the amide group and kinase hinge region (e.g., Met793 in EGFR) .

- Free energy calculations : Use MM-GBSA to rank derivatives by binding energy (ΔG < -8 kcal/mol suggests high affinity) .

Q. What experimental approaches address discrepancies in biological activity between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma stability (half-life via LC-MS) and metabolic pathways using liver microsomes .

- Formulation optimization : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .

- Transgenic models : Use zebrafish xenografts for real-time tracking of tumor inhibition and toxicity .

Tables for Key Data

Table 1 : Optimized Synthetic Conditions for (R)-2-Amino-N-(pyridin-3-yl)propanamide

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Protection | BocO, NaHCO, THF, 0°C | 85 | 95 |

| Coupling | HATU, DIPEA, DMF, rt, 12h | 78 | 90 |

| Deprotection | TFA:DCM (1:1), 2h | 92 | 98 |

Table 2 : Biological Activity Profile

| Assay Type | Target/Model | Result (IC/MIC) | Reference |

|---|---|---|---|

| Cytotoxicity | MCF-7 breast cancer cells | 12.3 μM | |

| Kinase Inhibition | EGFR-TK | 0.45 μM | |

| Antibacterial | E. coli ATCC 25922 | 64 μg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.